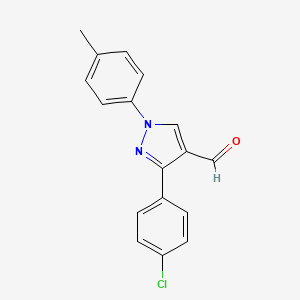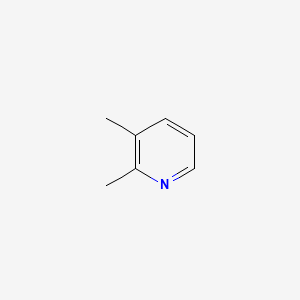
2,3-Lutidine
Overview
Description
2,3-Lutidine, also known as 2,3-dimethylpyridine, is an organic compound belonging to the pyridine family. It is one of the several isomers of lutidine, which are dimethyl derivatives of pyridine. This compound is characterized by its clear, colorless to slightly yellow liquid form and is known for its distinct odor. The molecular formula of this compound is C7H9N, and it has a molecular weight of 107.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Lutidine can be synthesized through various methods. One common laboratory method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of a 2,3-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,3-Lutidine undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of pyridine carboxylic acids .
Reduction:
- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines .
Substitution:
- This compound can participate in electrophilic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the pyridine ring .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Substitution reagents: Nitric acid, sulfuric acid.
Major Products:
- Pyridine carboxylic acids (oxidation).
- Corresponding amines (reduction).
- Nitro-substituted pyridines (substitution).
Scientific Research Applications
2,3-Lutidine has a wide range of applications in scientific research:
Chemistry:
- It is used as an intermediate in organic synthesis and as an acid-binding agent .
- It serves as a reagent in the preparation of various pharmaceuticals and agrochemicals .
Biology:
Medicine:
- It is a key intermediate in the synthesis of certain drugs, including lansoprazole, a proton pump inhibitor used to treat acid-related disorders .
Industry:
Mechanism of Action
The mechanism of action of 2,3-Lutidine involves its interaction with various molecular targets and pathways. As a weak base, it can act as a proton acceptor in chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
2,3-Lutidine is one of several isomers of lutidine, which include:
- 2,4-Lutidine (2,4-dimethylpyridine)
- 2,5-Lutidine (2,5-dimethylpyridine)
- 2,6-Lutidine (2,6-dimethylpyridine)
- 3,4-Lutidine (3,4-dimethylpyridine)
- 3,5-Lutidine (3,5-dimethylpyridine)
Uniqueness:
- The position of the methyl groups in this compound influences its chemical reactivity and physical properties, making it distinct from other isomers. For example, 2,6-Lutidine is often used as a sterically hindered base in organic synthesis, while this compound’s unique structure makes it suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNZHMRTTWQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060395 | |
| Record name | 2,3-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Lutidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.69 [mmHg] | |
| Record name | 2,3-Lutidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-61-9, 27175-64-0 | |
| Record name | 2,3-Lutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Lutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Lutidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-LUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethylpyridine?
A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.
Q2: What spectroscopic data is available for 2,3-Dimethylpyridine?
A2: Various spectroscopic techniques have been employed to characterize 2,3-dimethylpyridine. These include:* NMR Spectroscopy: 1H NMR and 13C NMR have been utilized to elucidate the structure and study interactions with other molecules. [, , , ]* IR Spectroscopy: Infrared spectroscopy has been used for structural identification and characterization of 2,3-dimethylpyridine and its derivatives. [, , ] * UV Spectroscopy: Ultraviolet spectroscopy, in conjunction with theoretical calculations, has been used to investigate the electronic transitions and chiroptical properties of 2,3-dimethylpyridine derivatives. []
Q3: Are there improved synthetic methods for 2,3-dimethylpyridine?
A3: Yes, research has focused on developing efficient synthetic routes for 2,3-dimethylpyridine. One study outlines a synthesis starting from α-methyl- or α-ethyl-acetylacetic acid ester, achieving yields of approximately 35%. []
Q4: Can 2,3-dimethylpyridine be used as a starting material for other compounds?
A4: Absolutely. 2,3-Dimethylpyridine serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including N-oxides, which are valuable intermediates in pharmaceutical synthesis. [, , , , , ] For instance, it's used in the synthesis of proton pump inhibitors like lansoprazole. []
Q5: How does 2,3-dimethylpyridine react with ozone?
A5: Ozonolysis of 2,3-dimethylpyridine leads to the formation of glyoxal and methylglyoxal, indicating that the compound reacts as a mixture of its Körner-Dewar forms. This behavior is similar to that observed in the ozonolysis of benzene homologues. []
Q6: What is known about the adsorption behavior of 2,3-dimethylpyridine?
A6: Studies have investigated the adsorption kinetics of 2,3-dimethylpyridine at the mercury/electrolyte interface. [, ] This information is relevant to understanding its electrochemical behavior and potential applications in areas like corrosion inhibition.
Q7: How does the structure of 2,3-dimethylpyridine influence its coordination chemistry?
A7: The position of the methyl groups in 2,3-dimethylpyridine influences its coordination behavior with metal ions. Studies have explored the formation of complexes with copper(II) azide, demonstrating its ability to form polymeric structures. [] The steric hindrance imposed by the methyl groups can affect the stability and geometry of the resulting complexes. [, ]
Q8: Are there any notable applications of 2,3-dimethylpyridine derivatives in materials science?
A8: Derivatives of 2,3-dimethylpyridine, particularly those containing a thienopyridine moiety, have shown promising results in materials science, particularly in the development of organic semiconductors and optoelectronic devices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








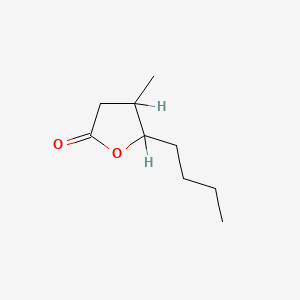

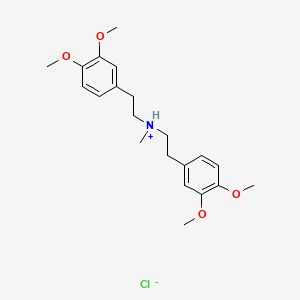
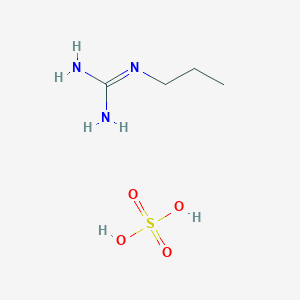

![2-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7804254.png)

